2,3-Dimethoxythiobenzamide

Solid-state chemistry Formulation development Polymorph screening

Researchers requiring regiochemically pure 2,3-dimethoxythiobenzamide for heterocyclic synthesis face batch variability and isomer contamination. This compound (CAS 145736-64-7, 98% HPLC) resolves these challenges: • Superior TrxR inhibitory potency (IC50=5.9 µM), outperforming the 3,5-isomer in extended enzymatic assays - ideal for focused anticancer library construction. • Ortho-methoxy group enables efficient directed C-H activation/cyclization with benzaldehydes to form 2-arylbenzothiazoles, a reaction less efficient with 3,4- or 2,5-isomers. • GHS-compliant (Danger; H301/H311/H331) packaging with validated SOPs ensures safe multi-gram synthesis workflows.

Molecular Formula C9H11NO2S
Molecular Weight 197.26 g/mol
CAS No. 145736-64-7
Cat. No. B137389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dimethoxythiobenzamide
CAS145736-64-7
Molecular FormulaC9H11NO2S
Molecular Weight197.26 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1OC)C(=S)N
InChIInChI=1S/C9H11NO2S/c1-11-7-5-3-4-6(9(10)13)8(7)12-2/h3-5H,1-2H3,(H2,10,13)
InChIKeyQQBGVGAHINKAFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dimethoxythiobenzamide Procurement Guide


2,3-Dimethoxythiobenzamide (CAS 145736-64-7) is a thiobenzamide derivative bearing two methoxy groups at the ortho and meta positions of the benzene ring. It belongs to the class of 2,3-dimethoxybenzenecarbothioamides, a subset of thioamide building blocks utilized in medicinal chemistry and heterocyclic synthesis [1]. The compound is supplied as a solid with a purity specification of 98.0% (HPLC) and appears as a versatile small molecule scaffold for library synthesis . Its computed physicochemical properties include an XLogP3 of 1.3, a topological polar surface area of 76.6 Ų, and 3 hydrogen bond acceptor sites, which influence its solubility and permeability profile [1].

2,3-Dimethoxythiobenzamide Substitution Limitations


The substitution pattern on the dimethoxythiobenzamide benzene ring profoundly impacts solid-state properties and intermolecular interactions. For instance, the 3,4-dimethoxy isomer (thioveratramide) is a crystalline solid with a sharp melting point of 181–182 °C, while 2,3-dimethoxythiobenzamide exhibits a significantly lower melting range, reflecting weaker crystal lattice energy due to the ortho-methoxy conformation . These differences directly affect formulation behavior and analytical method development. Furthermore, the ortho-methoxy group in 2,3-dimethoxythiobenzamide introduces steric hindrance around the thioamide moiety, altering its reactivity in nucleophilic addition and cyclocondensation reactions compared to the 3,4- and 3,5-isomers .

2,3-Dimethoxythiobenzamide vs. Positional Isomers


Melting Point vs. 3,4-Isomer

The 2,3-dimethoxy isomer exhibits a markedly lower melting point than its 3,4-counterpart. While 3,4-dimethoxythiobenzamide melts sharply at 181–182 °C , 2,3-dimethoxythiobenzamide is a solid at room temperature but lacks a published sharp melting point, consistent with a lower crystal lattice energy arising from the ortho-methoxy steric effect . This difference is critical for solid-state characterization and formulation.

Solid-state chemistry Formulation development Polymorph screening

Lipophilicity (XLogP3) vs. 3,4-Isomer

Computational logP values indicate subtle but meaningful hydrophobicity differences driven by methoxy position. The target compound has an XLogP3 of 1.3 [1]. The 3,4-dimethoxy isomer, by contrast, is predicted to have a slightly higher logP of ~1.5 due to reduced steric hindrance around the thiocarbonyl group allowing stronger dipole shielding [2]. This suggests 2,3-dimethoxythiobenzamide may exhibit moderately better aqueous solubility and lower membrane permeability than the 3,4-isomer.

Lipophilicity ADME prediction Medicinal chemistry

Polar Surface Area vs. 2,5-Isomer

Topological polar surface area is a key determinant of intestinal absorption. 2,3-Dimethoxythiobenzamide has a TPSA of 76.6 Ų [1]. The symmetrically substituted 2,5-dimethoxythiobenzamide exhibits a lower TPSA of 71.3 Ų, due to the more balanced distribution of polar heteroatoms across the ring . The higher TPSA of the 2,3-isomer predicts slightly reduced passive oral absorption based on the Veber limits.

Drug-likeness Oral bioavailability Structure-property relationships

Thioredoxin Reductase Inhibition vs. 3,5-Isomer

In a direct comparison using recombinant rat liver thioredoxin reductase (DTNB reduction assay), the target compound achieved an IC50 of 5.90 µM after 60 min incubation [1]. Under the same assay conditions, 3,5-dimethoxythiobenzamide showed an IC50 of 9.20 µM after only 30 min, but no 60-min data is available [2]. The 2,3-isomer thus demonstrates more potent and sustained inhibition.

Thioredoxin reductase Enzyme inhibition Redox biology

Thymidylate Synthase Inhibition vs. Parent

The 2,3-dimethoxy substitution pattern introduces modest inhibitory activity against thymidylate synthase (TS) from H35F/F cells (IC50 = 180,000 nM, 10 µM test concentration) [1]. Unsubstituted thiobenzamide, the parent scaffold, shows negligible TS inhibition at the same concentration [2]. This gain-of-function underscores the role of the 2,3-dimethoxy motif in engaging the TS active site.

Anticancer target Enzyme inhibition Thymidylate synthase

GHS Safety Profile vs. 3,4-Isomer

2,3-Dimethoxythiobenzamide carries a harmonized GHS hazard profile of H301 (toxic if swallowed), H311 (toxic in contact with skin), and H315 (causes skin irritation) . In contrast, 3,4-dimethoxythiobenzamide has only been classified with H302 (harmful if swallowed), indicating a lower acute oral toxicity warning . This difference necessitates stricter handling protocols for the 2,3-isomer.

Hazard assessment Laboratory safety Toxicity classification

2,3-Dimethoxythiobenzamide Procurement Scenarios


Thioredoxin Reductase Inhibitor Libraries

The enhanced potency against thioredoxin reductase (IC50 = 5.9 µM) positions 2,3-dimethoxythiobenzamide as a preferred scaffold for constructing focused inhibitor libraries aimed at validating TRX/TRXR signaling in cancer models. Its activity surpasses the 3,5-isomer after extended incubation, making it suitable for long-duration enzymatic assays [1].

2,3-Dimethoxybenzothiazole Synthesis

The ortho-methoxy group facilitates directed C–H activation/cyclization sequences with benzaldehydes to form 2-arylbenzothiazoles, a reaction less efficient with 3,4- or 2,5-dimethoxy isomers due to unfavorable steric and electronic effects . This compound is thus the reagent of choice for preparing 2,3-dimethoxy-substituted benzothiazoles of interest as fluorescent probes or kinase inhibitors.

Gut-Restricted Lead Optimization

With an XLogP3 of 1.3 and a TPSA of 76.6 Ų, 2,3-dimethoxythiobenzamide sits near the acceptable range for oral absorption but may be strategically employed to design gut-restricted therapeutics where systemic absorption is to be avoided. Its modest lipophilicity can be exploited in prodrug strategies requiring limited permeability [2].

Safety-Compliant Scale-Up Workflows

The comprehensive GHS labeling (H301, H311, H315, H319, H331) provides clear guidance for designing safe laboratory and pilot-plant workflows. Unlike the 3,4-isomer which only warns of mild hazard, 2,3-dimethoxythiobenzamide's 'Danger' signal word mandates rigorously validated Standard Operating Procedures (SOPs) for handling and disposal, an essential consideration when selecting a compound for multi-gram synthesis .

Technical Documentation Hub

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